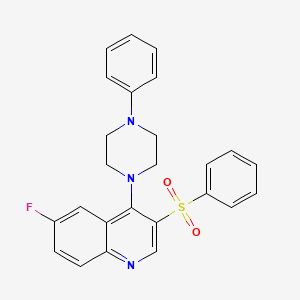
(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone is a complex organic compound featuring a thiadiazole ring, a tetrahydrofuran moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone typically involves multi-step reactions starting from readily available precursors. One common route includes the following steps:
Formation of the Thiadiazole Ring: This can be achieved by cyclization of thiosemicarbazide with appropriate carboxylic acids or esters under acidic conditions.
Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran-2-carbonyl group can be introduced via acylation reactions using tetrahydrofuran-2-carbonyl chloride.
Coupling with Piperazine: The final step involves coupling the thiadiazole intermediate with piperazine under basic conditions, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial synthesis may employ similar steps but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.
Types of Reactions:
Oxidation: The thiadiazole ring can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the carbonyl group in the tetrahydrofuran moiety can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with various alkyl or acyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the tetrahydrofuran moiety.
Substitution: Various N-substituted piperazine derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Investigated for its potential as a ligand in coordination chemistry.
Biology and Medicine:
- Exhibits antimicrobial activity, making it a candidate for developing new antibiotics.
- Potential use in anticancer research due to its ability to interact with biological targets.
Industry:
- May be used in the development of new materials with specific electronic or optical properties.
- Potential applications in the agrochemical industry as a pesticide or herbicide.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring enhances the compound’s ability to cross biological membranes, increasing its bioavailability. The tetrahydrofuran moiety may contribute to the compound’s overall stability and solubility.
Molecular Targets and Pathways:
Enzymes: Inhibition of bacterial enzymes, leading to antimicrobial effects.
Receptors: Potential interaction with neurotransmitter receptors, influencing neurological pathways.
Comparison with Similar Compounds
1,3,4-Thiadiazole Derivatives: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Piperazine Derivatives: Widely used in medicinal chemistry for their pharmacokinetic properties.
Tetrahydrofuran Derivatives: Commonly found in various pharmaceuticals due to their solubility and stability.
Uniqueness: (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone is unique due to the combination of these three functional groups, which confer a distinct set of chemical and biological properties. This combination enhances its potential as a versatile compound in various fields of research and industry.
Would you like more detailed information on any specific aspect of this compound?
Properties
IUPAC Name |
[4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c1-9-14-11(21-15-9)13(19)17-6-4-16(5-7-17)12(18)10-3-2-8-20-10/h10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJSRJZHWOBZCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)N2CCN(CC2)C(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-ethoxy-3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide](/img/structure/B2824025.png)




![1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]ethanamine;hydrochloride](/img/structure/B2824031.png)

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3,3-dimethylbutanamide](/img/structure/B2824033.png)
![Methyl 3-({2-[(2-{[(4-bromophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2824034.png)


![2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B2824041.png)

![1-(4-Chlorophenyl)-3-hydroxy-3-(thiophen-2-yl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2824046.png)
